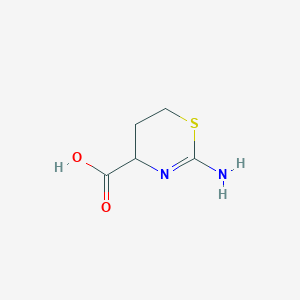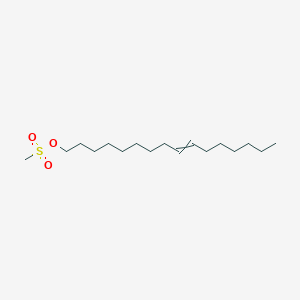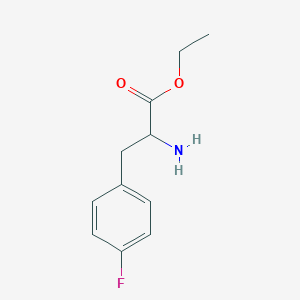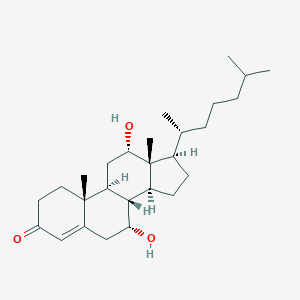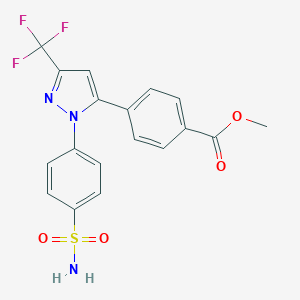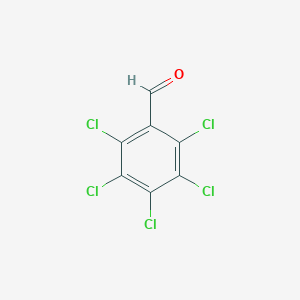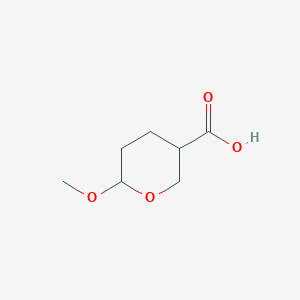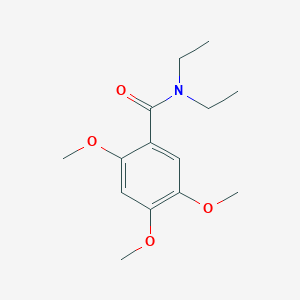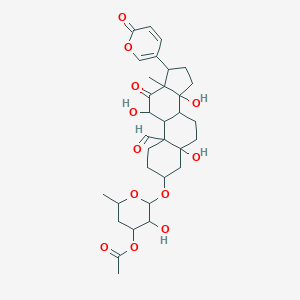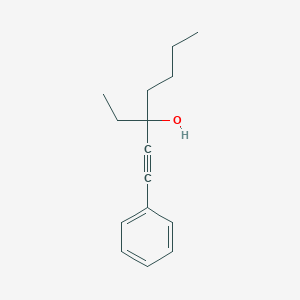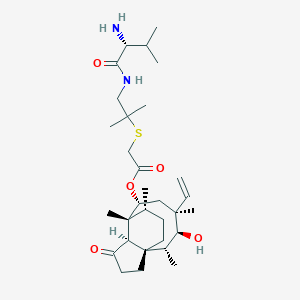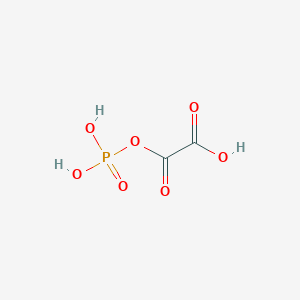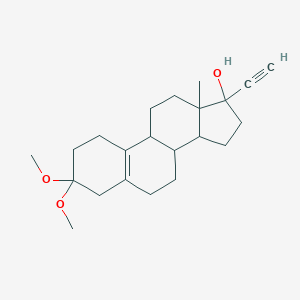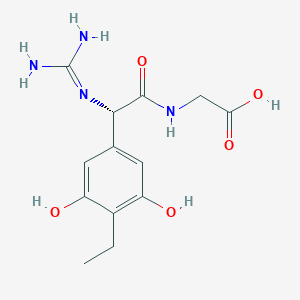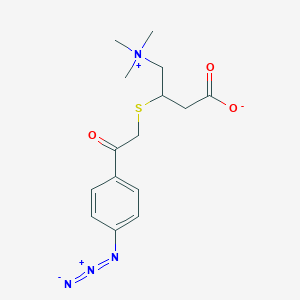
4-Azidophenacetylthiocarnitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azidophenacetylthiocarnitine, commonly known as 4-APT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a derivative of L-carnitine, a naturally occurring amino acid that plays a crucial role in energy metabolism. 4-APT is synthesized by adding an azido group to the phenacetyl moiety of L-carnitine, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 4-APT involves the covalent modification of proteins through the formation of a photoadduct. The azido group in 4-APT is activated by UV light, which results in the formation of a highly reactive nitrene intermediate. This intermediate can then react with nearby proteins, forming a covalent bond and modifying their function.
生化和生理效应
The biochemical and physiological effects of 4-APT depend on the specific protein that is being modified. However, in general, the covalent modification of proteins can alter their function, localization, and stability. This can lead to changes in various biological processes such as signal transduction, gene expression, and metabolism.
实验室实验的优点和局限性
One of the main advantages of using 4-APT in lab experiments is its specificity. The covalent modification of proteins only occurs in the presence of UV light, allowing researchers to selectively modify specific proteins. Additionally, the use of 4-APT does not require genetic modification or disruption of cellular processes, making it a valuable tool for studying various biological processes.
However, there are also limitations to using 4-APT. The covalent modification of proteins can be irreversible, making it difficult to study the effects of the modification on protein function in vivo. Additionally, the use of UV light can cause damage to cells and tissues, limiting the applicability of 4-APT in certain experimental systems.
未来方向
There are several future directions for the use of 4-APT in scientific research. One potential application is in the study of protein-protein interactions in complex biological systems. The specificity of 4-APT allows researchers to selectively modify specific proteins, allowing for the study of protein-protein interactions in their native environment.
Another potential application is in the study of protein localization and trafficking. The covalent modification of proteins with 4-APT can alter their localization, allowing researchers to study the mechanisms of protein trafficking and localization in living cells.
Finally, the use of 4-APT in combination with other analytical techniques such as mass spectrometry and proteomics can provide a more comprehensive understanding of protein function and regulation in complex biological systems.
In conclusion, 4-APT is a valuable tool for studying various biological processes. Its unique properties allow for the selective modification of specific proteins, making it a valuable tool for studying protein-protein interactions, protein localization, and protein function. While there are limitations to its use, the potential applications of 4-APT in scientific research are vast and exciting.
合成方法
The synthesis of 4-APT involves the reaction of L-carnitine with sodium azide and phenacyl bromide. The reaction results in the formation of 4-APT, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
The unique properties of 4-APT make it a valuable tool for studying various biological processes. It is commonly used as a photoaffinity label, which allows researchers to selectively modify and study specific proteins in living cells. The azido group in 4-APT can be activated by UV light, which forms a covalent bond with nearby proteins. This allows researchers to study protein-protein interactions, protein localization, and protein function.
属性
CAS 编号 |
104061-09-8 |
|---|---|
产品名称 |
4-Azidophenacetylthiocarnitine |
分子式 |
C15H20N4O3S |
分子量 |
336.4 g/mol |
IUPAC 名称 |
3-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C15H20N4O3S/c1-19(2,3)9-13(8-15(21)22)23-10-14(20)11-4-6-12(7-5-11)17-18-16/h4-7,13H,8-10H2,1-3H3 |
InChI 键 |
DTJOXIFZJQVZPU-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])SCC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
规范 SMILES |
C[N+](C)(C)CC(CC(=O)[O-])SCC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
同义词 |
4-azidophenacetylthiocarnitine PAP-TC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



